N-(2H-1,3-BENZODIOXOL-5-YL)-N'-[(2-FLUOROPHENYL)METHYL]ETHANEDIAMIDE
CAS No.: 847240-24-8
Cat. No.: VC5251598
Molecular Formula: C16H13FN2O4
Molecular Weight: 316.288
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847240-24-8 |
|---|---|
| Molecular Formula | C16H13FN2O4 |
| Molecular Weight | 316.288 |
| IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C16H13FN2O4/c17-12-4-2-1-3-10(12)8-18-15(20)16(21)19-11-5-6-13-14(7-11)23-9-22-13/h1-7H,8-9H2,(H,18,20)(H,19,21) |
| Standard InChI Key | QGSRVRCXUKGBTL-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3F |
Introduction
Overview of the Compound
N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide is a synthetic organic compound characterized by its benzodioxole and fluorophenyl functional groups. These structural elements are often associated with bioactivity in pharmaceutical and chemical research.
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Molecular Formula: C15H13FN2O3
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Molecular Weight: Approximately 288.28 g/mol
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Chemical Structure: The compound incorporates:
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A benzodioxole ring (aromatic, oxygen-containing heterocycle).
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A fluorophenyl moiety (aromatic ring substituted with a fluorine atom).
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An ethanediamide backbone.
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Synthesis Pathways
The synthesis of this compound typically involves:
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Amide Bond Formation: Reacting a benzodioxole derivative with an ethanediamine derivative.
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Fluorophenyl Substitution: Introduction of the fluorophenyl group via nucleophilic substitution or coupling reactions.
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Purification: Techniques like recrystallization or chromatographic separation to isolate the final product.
Biological Significance
Compounds containing benzodioxole and fluorophenyl groups are widely studied for their pharmacological properties:
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Potential Applications:
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Anticancer agents due to their ability to interact with DNA or enzymes.
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Antimicrobial agents targeting bacterial or fungal pathogens.
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Mechanistic Insights:
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The benzodioxole moiety may enhance lipophilicity and membrane permeability.
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Fluorine substitution often increases metabolic stability and binding affinity to biological targets.
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Analytical Data
Key analytical techniques used to characterize this compound include:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR confirm the presence of aromatic and amide groups.
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Typical chemical shifts:
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Aromatic protons between - ppm.
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Amide protons around - ppm.
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Mass Spectrometry (MS):
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Molecular ion peak at , consistent with the molecular weight.
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Infrared Spectroscopy (IR):
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Characteristic amide peaks near .
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Aromatic C-H stretches around .
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Chromatography:
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High-performance liquid chromatography (HPLC) for purity analysis.
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Potential Research Applications
This compound is of interest in several fields:
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Pharmaceutical Development:
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Its structural features suggest potential as a lead compound for drug discovery targeting cancer or infectious diseases.
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Material Science:
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The rigid aromatic framework could be explored for applications in organic electronics or polymers.
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Chemical Biology:
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Useful as a probe to study enzyme interactions or receptor binding due to its functional diversity.
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Related Compounds for Comparison
To better understand its properties, it is useful to compare this compound with structurally similar molecules:
Future Directions
Research into N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide could focus on:
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Pharmacokinetics and Toxicology Studies:
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Assessing absorption, distribution, metabolism, excretion (ADME), and safety profiles.
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Structure-Activity Relationship (SAR):
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Modifying substituents on the benzodioxole or fluorophenyl rings to optimize activity.
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Synthetic Optimization:
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Developing greener synthesis methods to reduce environmental impact.
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In Vivo Testing:
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Evaluating efficacy in animal models for diseases like cancer or bacterial infections.
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This detailed analysis highlights the chemical significance, potential applications, and future research directions for N-(2H-1,3-benzodioxol-5-yl)-N'-[(2-fluorophenyl)methyl]ethanediamide based on current scientific understanding and available data sources .
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